molecular formula C4H7NO4 B15219026 (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

Cat. No.: B15219026
M. Wt: 138.07 g/mol
InChI Key: CKLJMWTZIZZHCS-TWDPQRAKSA-N
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Description

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a stereospecific, isotopically labeled derivative of butanedioic acid (succinic acid). Its structure features:

  • 15N isotopic labeling at the azanyl (amine) group.
  • 13C isotopic labeling at all four carbon positions of the butanedioic acid backbone.
  • (2R) stereochemistry, indicating the configuration of the chiral center at the second carbon.

This compound is primarily used in advanced research applications, such as:

  • Metabolic pathway tracing: The 13C and 15N labels enable precise tracking in NMR and mass spectrometry (MS) studies.
  • Isotopic internal standards: Utilized in quantitative MS to improve accuracy in pharmaceutical or biochemical analyses.

The synthesis of this compound likely involves isotopically enriched precursors (e.g., 15N-labeled ammonia and 13C-labeled carboxylic acid derivatives), followed by stereospecific reactions to ensure the (2R) configuration.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

138.07 g/mol

IUPAC Name

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

CKLJMWTZIZZHCS-TWDPQRAKSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of isotopically labeled compounds like (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.

Scientific Research Applications

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Isotopically Labeled Analogues

L-Methionine-13C5,15N
  • Structure: A sulfur-containing amino acid with 13C at five positions and 15N at the amine group.
  • Applications : Used as a tracer in protein synthesis studies and metabolic flux analysis.
  • Key Differences :
    • Functional groups: Methionine contains a thioether group, while the target compound is a dicarboxylic acid.
    • Labeling pattern: Methionine’s 13C5 and 15N labels span its entire carbon chain, whereas the target compound’s 13C4 is localized to the succinate backbone.
Parameter (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic Acid L-Methionine-13C5,15N
Molecular Weight ~123.04 (calculated) 168.15 (approximate)
Isotopic Labels 15N, 13C4 15N, 13C5
Primary Use Metabolic NMR/MS studies Protein synthesis research
Unlabeled Succinic Acid Derivatives
Desvenlafaxine Succinate
  • Structure : A 1:1 salt of desvenlafaxine (an antidepressant) and unlabeled succinic acid .
  • Applications : Pharmaceutical formulation to enhance drug solubility and stability.
  • Key Differences: No isotopic labels; the succinate acts solely as a counterion. The target compound’s isotopic labeling makes it unsuitable for bulk pharmaceutical use but ideal for analytical research.
Analytical Characterization
  • NMR Spectroscopy : The target compound’s 13C labels eliminate splitting from 12C-13C coupling, simplifying spectral interpretation compared to partially labeled compounds.
  • Mass Spectrometry : High-resolution MS distinguishes its isotopic signature (e.g., +4 Da from 13C4) from unlabeled succinic acid (118.09 Da) .

Functional Analogues in Pharmaceuticals

  • Succinate Salts : Commonly used in drugs (e.g., metoprolol succinate) to improve bioavailability. Unlike the target compound, these lack isotopic labels and chiral specificity .
  • Amino Acid Derivatives: Isotopic labeling in compounds like L-Methionine-13C5,15N shares research applications but differs structurally and functionally .

Biological Activity

(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid, a highly isotopically labeled derivative of butanedioic acid (succinic acid), possesses unique isotopic labels including nitrogen-15 and carbon-13. These isotopes are instrumental in tracing metabolic pathways and understanding molecular interactions within biological systems.

  • Molecular Formula : C4H7N^15O4
  • Molecular Weight : 138.11 g/mol
  • IUPAC Name : (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid

Biological Activity Overview

The biological activity of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is primarily attributed to its ability to interact with various biological targets due to the presence of the amine group. Compounds with similar structures often exhibit significant biological activities such as acting as neurotransmitters or modulators in physiological processes.

  • Metabolic Tracing : The isotopic labeling allows for the tracking of the compound through metabolic pathways, providing insights into its role and effects within biological systems.
  • Enzyme Interaction : Studies indicate that compounds containing amine groups can interact with enzymes and receptors, influencing various biochemical reactions.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Metabolic Pathway Studies :
    • The compound has been used in metabolic studies to trace the conversion pathways in organisms, particularly in understanding how similar compounds behave in vivo .
  • Pharmacological Implications :
    • It has been suggested that compounds with similar amine functionalities can serve as neurotransmitters or modulators in various physiological processes .
  • Comparative Studies :
    • Comparison with other compounds indicates that (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has unique properties due to its isotopic labeling which enhances its utility in pharmacological studies .

Comparison of Similar Compounds

Compound NameStructureBiological RoleUnique Aspect
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acidIsotopically labeledMetabolic tracingContains multiple isotopes
L-AlanineAmino acidPrecursor to neurotransmittersNon-labeled
L-Glutamic AcidAmino acidNeurotransmitterCritical for synaptic transmission
Succinic AcidDicarboxylic acidKrebs cycle intermediateLacks nitrogen

Case Studies

  • Metabolic Tracing in Rodents :
    • A study utilizing (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid demonstrated its application in tracing metabolic pathways in rodent models. Results indicated significant incorporation into metabolic cycles relevant to energy production .
  • Neurotransmitter Modulation :
    • Research exploring the interaction of similar compounds with neurotransmitter systems showed that (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid could modulate synaptic transmission effectively .

Q & A

Basic: What synthetic strategies are recommended for preparing (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid, and how is its stereochemical purity validated?

Methodological Answer:
Synthesis typically involves isotopic labeling via enzymatic or chemical incorporation of 15N and 13C precursors. For example, enzymatic transamination using 15N-labeled ammonia and 13C4-labeled succinate precursors can ensure stereospecificity at the 2R position. Post-synthesis, chiral HPLC or capillary electrophoresis is used to verify enantiomeric excess (>98%), while 13C-NMR confirms isotopic incorporation at positions 1–4, and 15N-NMR validates the azanyl group’s position . Mass spectrometry (HRMS) further corroborates isotopic enrichment ratios (e.g., 13C4: >99% purity) .

Advanced: How does isotopic labeling (13C4/15N) impact kinetic parameter measurements in enzyme-catalyzed reactions involving this compound?

Methodological Answer:
Isotopic substitution can introduce kinetic isotope effects (KIEs), altering reaction rates. For instance, 15N labeling in the azanyl group may slow transamination rates by 5–15% due to increased bond stability. To mitigate data contradictions, parallel assays with unlabeled substrate controls are essential. Advanced methods like stopped-flow spectroscopy or quench-flow LC-MS/MS can capture transient intermediates, while global kinetic modeling (e.g., using COPASI) accounts for isotope-derived deviations .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 13C-NMR : Identifies carbon labeling positions (δ 170–180 ppm for carboxylic acids; δ 35–45 ppm for CH2 groups) and confirms 13C4 incorporation .
  • 15N-NMR : Detects the 15N-azanyl group (δ 20–30 ppm) and distinguishes it from non-labeled impurities .
  • IR Spectroscopy : Validates carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M-H]⁻) with isotopic mass shifts consistent with 13C4 and 15N .

Advanced: How can metabolic flux analysis (MFA) leverage this compound to map succinate dehydrogenase (SDH) activity in mitochondria?

Methodological Answer:
13C4-labeled butanedioic acid serves as a tracer in MFA to quantify SDH-mediated conversion to fumarate. LC-MS/MS tracks 13C enrichment in TCA cycle intermediates, while 15N labeling aids in distinguishing endogenous vs. tracer-derived nitrogen pools. Computational tools (e.g., INCA or OpenFLUX) model flux distributions, but researchers must correct for isotopic dilution and compartment-specific labeling (e.g., mitochondrial vs. cytosolic succinate pools) .

Basic: What purification protocols ensure high yield and isotopic fidelity post-synthesis?

Methodological Answer:

  • Ion-Exchange Chromatography : Removes unreacted 15N-ammonia and 13C-succinate precursors using a Dowex-50W column (pH 4.5–5.0) .
  • Recrystallization : Ethanol/water (7:3 v/v) at 4°C achieves >95% recovery with minimal isotopic loss .
  • HPLC : C18 reverse-phase columns (0.1% TFA in acetonitrile/water) resolve stereoisomers and confirm purity (>99%) .

Advanced: How do membrane transport studies using this compound address discrepancies in cellular uptake kinetics?

Methodological Answer:
Contradictions in uptake rates (e.g., pH-dependent vs. carrier-mediated transport) are resolved via dual-isotope labeling. For example, 13C4/15N-labeled compound is co-administered with 3H-succinate to distinguish passive diffusion from active transport (e.g., via SLC13 transporters). Intracellular isotope ratios (measured by LC-MS) and competitive inhibition assays (using excess unlabeled succinate) validate transport mechanisms .

Basic: What stability tests are required for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess isotopic integrity via NMR/MS.
  • Light Sensitivity : Amber vials prevent photodegradation of the azanyl group.
  • Lyophilization : Freeze-drying in 10 mM ammonium bicarbonate (pH 7.4) ensures >2-year stability at -20°C .

Advanced: How can isotopic scrambling during radiolabeling (e.g., 14C/3H) confound data interpretation in tracer studies?

Methodological Answer:
Scrambling (e.g., 13C → 14C exchange) introduces false signals in autoradiography or scintillation counting. To mitigate, use position-specific labeling (e.g., 13C4 at C1–C4 only) and validate via tandem MS/MS fragmentation. For time-resolved studies, quench-flow systems paired with rapid freezing (liquid N2) arrest scrambling artifacts .

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